3-methyl-1-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-azaspiro[3.3]heptane is a spirocyclic compound that features a unique structural motif. . The spirocyclic structure imparts distinct physicochemical properties, making it an interesting target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO) to form spirocyclic β-lactams . The β-lactam ring is then reduced using alane (AlH3) to yield the desired azaspiroheptane .
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up by optimizing the reaction conditions. The use of alane for the reduction step is particularly advantageous due to its efficiency and selectivity . Additionally, the starting materials for the synthesis are readily available, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The nitrogen atom in the azaspiroheptane ring can be oxidized to form N-oxides.
Reduction: The β-lactam intermediate can be reduced to form the azaspiroheptane.
Substitution: The spirocyclic structure allows for various substitution reactions at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Alane (AlH3) is used for the reduction of the β-lactam ring.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced azaspiroheptanes, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-1-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The unique structural properties of azaspiroheptanes make them valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-1-azaspiro[3.3]heptane involves its interaction with biological targets similar to piperidine-containing compounds. The spirocyclic structure allows it to mimic the spatial arrangement of piperidine, thereby interacting with the same molecular targets and pathways . This mimicry can lead to similar biological effects, such as anesthetic activity when incorporated into drug molecules like bupivacaine .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.3]heptane: Another member of the azaspiroheptane family, used as a bioisostere of piperidine.
Piperidine: A well-known six-membered nitrogen-containing ring, commonly found in many drugs.
Uniqueness
3-methyl-1-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which imparts distinct physicochemical properties compared to linear or monocyclic analogues. This uniqueness makes it a valuable scaffold for drug design and development, offering potential advantages in terms of stability, bioavailability, and target specificity .
Properties
CAS No. |
2703778-99-6 |
---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.